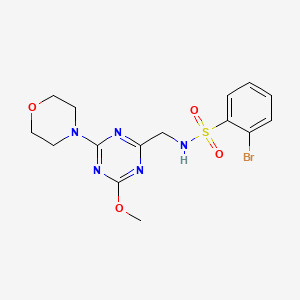

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

The compound 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide features a 1,3,5-triazine core substituted with methoxy (4-position) and morpholino (6-position) groups. A benzenesulfonamide moiety is linked via a methyl group at the triazine’s 2-position, with a bromo substituent at the benzene ring’s 2-position.

Key structural attributes influencing its properties include:

- Morpholino group: Enhances solubility via hydrogen bonding and introduces a rigid, bicyclic amine.

- Methoxy group: Modulates electronic effects on the triazine ring.

- Sulfonamide linker: Provides flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-bromo-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN5O4S/c1-24-15-19-13(18-14(20-15)21-6-8-25-9-7-21)10-17-26(22,23)12-5-3-2-4-11(12)16/h2-5,17H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQWZFXRLDMDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with methanol and morpholine under controlled conditions.

Attachment of the Benzene Sulfonamide Group: The triazine derivative is then reacted with a sulfonamide derivative in the presence of a base such as sodium carbonate.

Bromination: The final step involves the bromination of the benzene ring using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazinyl Benzenesulfonamides in Medicinal Chemistry

(a) Carbonic Anhydrase Inhibitors ()

Compounds such as (E)-4-((4-(2-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzenesulfonamide (7d) and (E)-4-{2-[(4-[(2,3-dihydroxypropyl)amino]-6-{[4-(2-hydroxystyryl)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethyl}benzenesulfonamide (34) exhibit structural similarities to the target compound but differ in substituents:

- Triazine substituents: 7d uses phenylamino and hydrazinyl groups, while 34 incorporates aminoalcohol and hydroxystyryl moieties.

- Sulfonamide linkage : 34 employs an ethyl spacer, enhancing flexibility compared to the target’s direct methyl linkage.

- Bioactivity : These analogs target carbonic anhydrase isoforms, with hydroxyl and styryl groups improving binding affinity .

Key Differences :

(b) Sulfonylurea Herbicides ()

Agrochemical analogs like chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide) and metsulfuron methyl ester share the triazine-sulfonamide backbone but differ in functional groups:

- Triazine substituents: Chlorsulfuron has 4-methoxy and 6-methyl groups vs. the target’s 6-morpholino.

- Linker : Sulfonylurea bridge (carbamoyl group) in herbicides vs. the target’s methyl linkage.

- Bioactivity: Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target’s morpholino group may shift mechanism of action .

Comparison Table :

Impact of Substituents on Physicochemical Properties

- Morpholino vs. Methyl/Amino Groups: Morpholino’s oxygen atoms increase polarity and solubility compared to methyl (chlorsulfuron) or amino groups (7d). This may reduce logP values, enhancing bioavailability in medicinal applications .

- Bromo vs.

- Sulfonamide Linker Flexibility : Ethyl or carbamoyl linkers () offer greater conformational freedom than the target’s rigid methyl linkage, influencing target selectivity .

Analytical Characterization :

- Elemental Analysis : Comparable to ’s triazine derivatives (e.g., C: 53.92%, H: 7.01%, N: 28.30%).

- Spectroscopy: Expected IR peaks for sulfonamide (SO₂ asym/sym stretch ~1350–1150 cm⁻¹) and triazine (C=N stretch ~1550 cm⁻¹). ¹H-NMR would show morpholino protons at δ 3.6–3.8 ppm and bromobenzene aromatic signals at δ 7.2–7.8 ppm .

Biological Activity

2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a methoxy group, a morpholino group, and a triazine ring, which contribute to its reactivity and interaction with biological targets.

- IUPAC Name : 2-bromo-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide

- Molecular Formula : C₁₅H₁₈BrN₅O₄S

- Molecular Weight : 444.3 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Ring : Reacting cyanuric chloride with methanol and morpholine.

- Attachment of the Benzene Sulfonamide Group : Reacting the triazine derivative with a sulfonamide derivative in the presence of a base.

- Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom into the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through covalent bonding. The presence of the bromine atom and the triazine ring enhances its reactivity towards nucleophilic sites on target biomolecules, potentially leading to inhibition or modulation of various biochemical pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Antitumor Activity

A study on related compounds demonstrated that certain bromo-substituted benzenesulfonamides exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating therapeutic potential. Similar compounds have shown moderate to strong binding affinities with human serum albumin (HSA), indicating their potential for effective distribution in biological systems .

Toxicity Profiles

Initial assessments suggest that while these compounds may exhibit promising therapeutic effects, they also require careful evaluation for hepatotoxicity and interactions with cytochrome P450 enzymes . The absence of mutagenicity in preliminary studies is a positive indicator for further development.

Case Studies

- Cytotoxicity in Cancer Cell Lines :

- Binding Studies :

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-N-[...]-benzenesulfonamide |

| Molecular Formula | C₁₅H₁₈BrN₅O₄S |

| Molecular Weight | 444.3 g/mol |

| Antitumor Activity | Sub-micromolar cytotoxicity |

| Binding Affinity with HSA | Moderate to strong |

| Toxicity Concerns | Potential hepatotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.